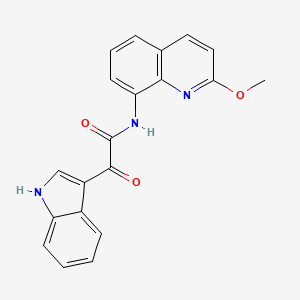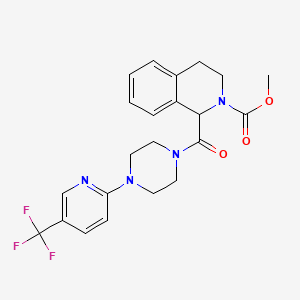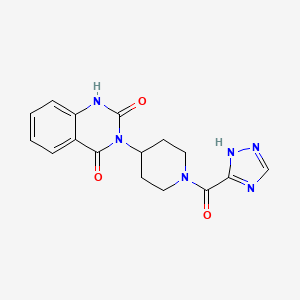![molecular formula C19H21NO2S2 B2633525 1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine CAS No. 1706446-18-5](/img/structure/B2633525.png)
1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine is a complex organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a tetrahydropyridine ring substituted with a 4-methylbenzenesulfonyl group and a 2-(methylsulfanyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones under acidic or basic conditions.
Introduction of the 4-Methylbenzenesulfonyl Group: This step involves sulfonylation, where the tetrahydropyridine intermediate is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the 2-(Methylsulfanyl)phenyl Group: This can be done through a nucleophilic substitution reaction where the sulfonylated tetrahydropyridine is reacted with a 2-(methylsulfanyl)phenyl halide under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and sulfanyl groups can play a crucial role in binding interactions and the overall pharmacophore of the compound.
Comparison with Similar Compounds
1-(4-Methylbenzenesulfonyl)-4-phenyl-1,2,3,6-tetrahydropyridine: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]piperidine: Contains a piperidine ring instead of a tetrahydropyridine ring, leading to different chemical and biological properties.
Uniqueness: 1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine is unique due to the presence of both the sulfonyl and sulfanyl groups, which can impart distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(2-methylsulfanylphenyl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S2/c1-15-7-9-17(10-8-15)24(21,22)20-13-11-16(12-14-20)18-5-3-4-6-19(18)23-2/h3-11H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWXYFVUHBRKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=CC2)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
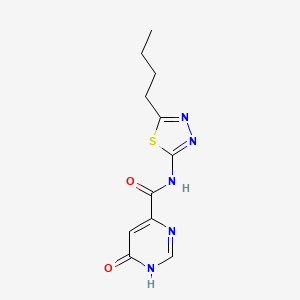
![ethyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2633444.png)
![N-(4-fluorophenyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B2633445.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylbenzoate](/img/structure/B2633447.png)
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2633450.png)

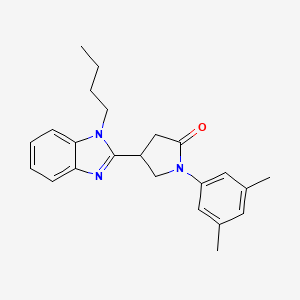
![7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B2633455.png)
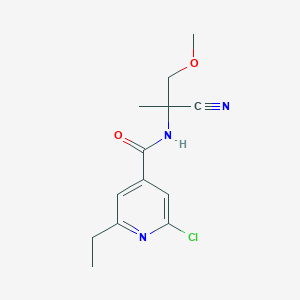

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2633462.png)
